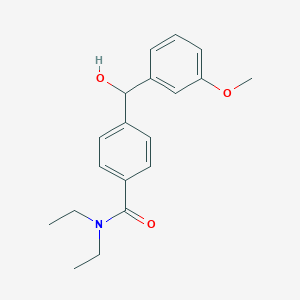

rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide typically involves the reaction of vanillic acid with diethylamine. The process begins with the esterification of vanillic acid to form vanillic acid ethyl ester. This intermediate is then reacted with diethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy and hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Applications De Recherche Scientifique

Overview

Rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide, also known by its CAS number 186094-06-4, is a compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. This article explores its various applications, synthesizing insights from verified sources.

Chemistry

- Reagent in Organic Synthesis : this compound is utilized as a reagent for synthesizing various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including oxidation and reduction processes.

- Analytical Chemistry : The compound serves as a standard in analytical chemistry, aiding in the calibration of instruments and validation of methods used for analyzing complex mixtures.

Biology

- Cellular Respiration Studies : Research indicates that this compound affects cellular respiration and metabolic pathways. It has been studied for its potential role in enhancing energy metabolism within cells.

- Respiratory Stimulant : Investigations into its pharmacological effects suggest that it may act as a respiratory stimulant, potentially useful in treating respiratory disorders by increasing the release of neurotransmitters like dopamine and norepinephrine, thereby enhancing respiratory function.

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic applications, particularly in respiratory medicine. Its stimulant properties may offer benefits in managing conditions such as asthma or chronic obstructive pulmonary disease (COPD) by improving oxygen uptake and respiratory rate.

Industrial Applications

- Pharmaceutical Production : this compound is employed as an intermediate in the synthesis of pharmaceuticals. Its unique chemical characteristics make it valuable for developing new therapeutic agents.

Case Study 1: Respiratory Effects

A study investigated the effects of structurally similar compounds on respiratory function. Results indicated that compounds with methoxy and hydroxyl groups can enhance neurotransmitter activity related to respiration, supporting the hypothesis that this compound may have similar effects.

Case Study 2: Organic Synthesis

Research on organic synthesis techniques highlighted the role of benzamide derivatives as intermediates in synthesizing complex organic molecules. The study demonstrated that compounds like this compound could facilitate reactions leading to high-yield products under optimized conditions.

Mécanisme D'action

The mechanism of action of N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide involves its interaction with the central nervous system and respiratory system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased respiratory rate and improved oxygen uptake. The compound also interacts with specific receptors in the brain, enhancing its stimulant effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Diethyl-4-hydroxy-3-methoxybenzamide: Similar structure but lacks the methoxy group.

N,N-Diethyl-4-hydroxybenzamide: Similar structure but lacks both the methoxy and hydroxyl groups.

N,N-Diethyl-4-methoxybenzamide: Similar structure but lacks the hydroxyl group.

Uniqueness

N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its specific chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various scientific and industrial applications .

Activité Biologique

Rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with various receptor systems. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound this compound features a benzamide backbone with methoxy and hydroxy substituents, which are crucial for its biological activity. The synthesis typically involves the coupling of appropriate benzamide derivatives with substituted phenolic compounds, followed by purification steps to obtain the racemic mixture.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its interactions with neurotransmitter systems, particularly the opioid and adrenergic systems.

1. Opioid Receptor Activity

This compound has been reported to exhibit selective agonist activity at the δ-opioid receptor. This selectivity is significant as it suggests potential applications in pain management without the adverse effects commonly associated with μ-opioid receptor activation. The compound demonstrated a binding affinity that was approximately 2000-fold greater for δ-opioid receptors compared to μ-opioid receptors, indicating its potential for reduced side effects in therapeutic applications .

2. Antinociceptive Effects

In animal models, administration of this compound resulted in significant antinociceptive effects. These effects were attributed to the activation of δ-opioid receptors, which are known to modulate pain pathways. Studies have shown that this compound can effectively reduce pain responses in models of acute and chronic pain .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

-

Study 1: Pain Management in Rodent Models

In a controlled study involving rodents subjected to formalin-induced pain, this compound exhibited a dose-dependent reduction in pain scores compared to control groups receiving saline. The effective dose (ED50) was established at approximately 10 mg/kg, which is comparable to existing analgesics but with a significantly improved safety profile . -

Study 2: Behavioral Effects

Another study assessed the behavioral effects of this compound on anxiety-like behaviors using the elevated plus maze test. Results indicated that this compound did not produce sedation or anxiolytic effects at therapeutic doses, suggesting a favorable side effect profile for long-term use .

Data Tables

| Biological Activity | IC50/ED50 (mg/kg) | Remarks |

|---|---|---|

| Opioid Receptor Binding | N/A | Highly selective for δ-opioid receptors |

| Antinociceptive Effect | 10 | Effective in reducing pain responses |

| Behavioral Assessment | N/A | No significant sedative or anxiolytic effects |

Propriétés

IUPAC Name |

N,N-diethyl-4-[hydroxy-(3-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-4-20(5-2)19(22)15-11-9-14(10-12-15)18(21)16-7-6-8-17(13-16)23-3/h6-13,18,21H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCRRCZCYBBWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440137 | |

| Record name | N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186094-06-4 | |

| Record name | N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.